ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate
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Overview
Description
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone core, followed by the introduction of the pyridinyl and phenyl groups through a series of coupling reactions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of aromatic compounds with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are of interest for drug development. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate involves its interaction with molecular targets in biological systems. The compound’s aromatic rings and functional groups allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can be compared with other similar compounds, such as:
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the pyridinyl group, which may affect its reactivity and applications.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: This compound includes a triazole and piperazine moiety, which can impart different biological activities.
The uniqueness of this compound lies in its combination of aromatic rings and functional groups, which provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C30H26N2O5 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl 2-[6-[6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate |
InChI |
InChI=1S/C30H26N2O5/c1-3-36-30(34)18-32-27-17-22(11-14-28(27)37-19-29(32)33)26-16-23(20-7-5-4-6-8-20)15-25(31-26)21-9-12-24(35-2)13-10-21/h4-17H,3,18-19H2,1-2H3 |
InChI Key |
XKUHNACEDPGPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C3=CC(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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